Cilastatin (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cilastatin sodium is a renal dehydropeptidase inhibitor used primarily to prevent the degradation of the antibiotic imipenem. This compound is often administered in combination with imipenem to enhance its efficacy by inhibiting the enzyme responsible for its metabolism . Cilastatin sodium itself does not possess antibiotic activity but plays a crucial role in prolonging the antibacterial effect of imipenem .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cilastatin sodium involves dissolving cilastatin acid in a solvent using an organic base, followed by the addition of sodium salt of a weak acid to isolate cilastatin sodium . The process can be optimized by controlling factors such as oxygen levels, water content, particle shape, and particle size to improve the stability of the final product .

Industrial Production Methods: In industrial settings, cilastatin sodium is produced by dissolving cilastatin acid in a suitable solvent, typically using an organic base. The sodium salt of a weak acid is then added to precipitate cilastatin sodium. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cilastatin sodium undergoes various chemical reactions, including oxidation and substitution. In an aerobic environment, the lone pair of electrons on the oxygen atom acts as a nucleophile, oxidizing cilastatin sodium to produce derivatives such as Cil-A1 and Cil-A2 .

Common Reagents and Conditions: Common reagents used in the reactions involving cilastatin sodium include organic bases and sodium salts of weak acids. The reaction conditions often involve controlled oxygen levels and specific humidity to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of cilastatin sodium include its oxidized derivatives, such as Cil-A1 and Cil-A2, which are produced under aerobic conditions .

Scientific Research Applications

Cilastatin sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in combination with imipenem to treat various bacterial infections, including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal infections, as well as septicemia and endocarditis . Additionally, cilastatin sodium has been studied for its potential anti-inflammatory and neuroprotective effects in the management of glaucoma . It also plays a role in protecting against tacrolimus-induced nephrotoxicity by mitigating renal toxicity .

Mechanism of Action

Cilastatin sodium exerts its effects by inhibiting the enzyme renal dehydropeptidase, which is responsible for the metabolism of imipenem. By inhibiting this enzyme, cilastatin sodium prevents the degradation of imipenem, thereby prolonging its antibacterial effect . The molecular targets involved in this mechanism include the enzyme renal dehydropeptidase and the antibiotic imipenem .

Comparison with Similar Compounds

Cilastatin sodium is unique in its ability to inhibit renal dehydropeptidase and protect imipenem from degradation. Similar compounds include other renal dehydropeptidase inhibitors, such as relebactam, which is used in combination with imipenem and cilastatin to enhance antibacterial activity . Unlike cilastatin sodium, relebactam also inhibits beta-lactamase enzymes, providing an additional layer of protection against bacterial resistance .

Similar Compounds

- Relebactam

- Amoxicillin/clavulanic acid (combination product)

- Thienamycin beta-lactam antibiotics

Properties

IUPAC Name |

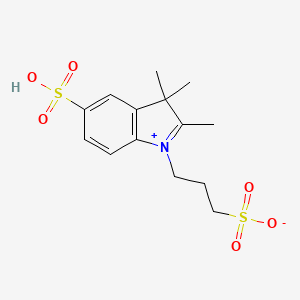

sodium;7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPBTTUOVWMPJN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N2NaO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)

![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)

![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)

![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)

![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)